(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50288-63-6, 160707-36-8 | |
| Record name | alpha-Phenyl-2-piperidineacetamide, erythro-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenyl-2-piperidineacetamide, erythro-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015H02ENJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SWJ9G00R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Racemic Mixture Preparation
The racemic precursor, (±)-2-phenyl-2-piperidin-2-yl-acetamide, is synthesized via nucleophilic substitution between phenylacetic acid derivatives and piperidine intermediates. While specific synthetic routes for the racemate are proprietary, analogous methods typically employ:
Diastereomeric Salt Formation with (+)-Dibenzoyl-D-Tartaric Acid
The racemate is combined with (+)-Dibenzoyl-D-Tartaric acid, a chiral resolving agent, in a polar aprotic solvent (e.g., ethanol or methanol). Key parameters include:
-
Molar ratio : 1:1 stoichiometry between the racemic base and resolving agent.
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Temperature : Dissolution at 60–70°C followed by gradual cooling to 4°C to induce crystallization.
-
Solvent volume : Minimal solvent to achieve supersaturation, enhancing salt precipitation.
The resulting diastereomeric salts exhibit distinct solubility profiles, enabling selective crystallization of the (2S,2R)-enantiomer complex.
Crystallization and Separation
Crystallized salts are isolated via vacuum filtration and washed with cold solvent to remove residual mother liquor. The purified salt is then treated with a mild base (e.g., sodium bicarbonate) to liberate the free this compound. Final isolation involves extraction into an organic phase (e.g., ethyl acetate) and evaporation under reduced pressure.
Optimization of Resolution Parameters
Solvent Selection
Solvent polarity directly impacts salt solubility and crystallization efficiency. Ethanol provides optimal results due to its moderate polarity and ability to dissolve both the racemate and resolving agent without forming stable solvates.
Temperature and Concentration Effects
-
Crystallization temperature : Lower temperatures (0–5°C) favor high-yield precipitation but risk co-crystallization of undesired enantiomers.
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Concentration : Supersaturated solutions (20–30% w/v) maximize crystal growth while minimizing impurities.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to maintain consistent reaction conditions. Key advancements include:
-
Automated pH control : Ensures precise stoichiometry during salt formation.
-
Cascade crystallization : Multi-stage crystallizers enhance enantiomeric purity to >99% ee.
Data Tables and Experimental Outcomes
Table 1: Typical Resolution Process Parameters
| Parameter | Value/Condition |
|---|---|
| Resolving agent | (+)-Dibenzoyl-D-Tartaric acid |
| Solvent | Ethanol |
| Reaction temperature | 65°C |
| Crystallization temperature | 4°C |
| Yield | 68–72% |
| Enantiomeric excess (ee) | ≥98% |
Table 2: Solvent Screening for Salt Crystallization
| Solvent | Relative Yield (%) | ee (%) |
|---|---|---|
| Methanol | 64 | 95 |
| Ethanol | 72 | 98 |
| Acetone | 58 | 90 |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted piperidine derivatives, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Reaction Types
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide can undergo several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form corresponding ketones or carboxylic acids using potassium permanganate or chromium trioxide. |
| Reduction | Reduction can yield amine derivatives using hydrogen gas and metal catalysts like palladium on carbon. |
Chemistry
In chemistry, this compound serves as:
- A building block for synthesizing more complex molecules.
- A chiral ligand in asymmetric synthesis, enhancing the selectivity of reactions.
Biology
The compound is utilized in biological research for:
- Studying enzyme interactions and acting as a probe in biochemical assays.
- Investigating its effects on neurotransmitter systems, particularly its potential as an analgesic and anxiolytic agent .
Medicine
In medicinal chemistry, it has potential therapeutic applications:
- As an intermediate in the synthesis of pharmaceutical drugs targeting neurological disorders.
- Research indicates its significant biological activity in the central nervous system, influencing neurotransmitter modulation.
Case Studies and Research Findings
- Analgesic Properties : Studies have shown that this compound can modulate pain pathways by interacting with opioid receptors, suggesting its potential use in pain management therapies.
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties by affecting serotonin pathways, making it a candidate for anxiety disorder treatments.
- Neuropharmacology : A study explored the compound's interaction with various receptors, revealing its potential to influence cognitive functions and mood regulation through neurotransmitter modulation.
Mechanism of Action
The mechanism of action of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide differs from its stereoisomers in spatial arrangement, leading to distinct biological and chemical behaviors:
Key Finding : The (2S,2R)-isomer is prioritized in enantioselective synthesis due to its direct conversion to therapeutically relevant threo-ritalinic acid, whereas diastereomeric mixtures necessitate costly separation steps .
Structural Analogs with Heterocyclic Modifications
2-Phenyl-2-(pyridin-2-yl)acetamide
- Molecular Formula : C₁₃H₁₂N₂O
- Key Differences :
- Replaces the saturated piperidine ring with an aromatic pyridine moiety.
- Reduced hydrogen-bonding capacity due to the absence of a secondary amine in the ring.
- Biological Activity : Pyridine analogs exhibit stronger interactions with enzymes like SARS-CoV-2 main protease (e.g., binding affinity < −22 kcal/mol via H-bonds with HIS163 and ASN142) .
N-(4-Ethoxyphenyl)-acetamide
Derivatives with Functional Group Variations
Ethyl 2-phenyl-2-(piperidin-2-yl)acetate
- Structure : Ester derivative replacing the acetamide group with an ethyl ester .
- Impact: Increased lipophilicity (higher LogP) but reduced hydrogen-bond donor capacity, altering pharmacokinetics.
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide
- Biological Relevance: Demonstrates enhanced binding to viral proteases due to electron-withdrawing cyano groups .
Physicochemical and Industrial Considerations
Solubility and Stability
Biological Activity
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, a chiral compound with the molecular formula C₁₃H₁₈N₂O, has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This compound is characterized by its phenyl group and piperidine ring, which contribute to its pharmacological properties. Research indicates that it may serve as an analgesic and anxiolytic agent, influencing neurotransmitter systems and offering therapeutic potential for various neurological disorders.
The compound's structure allows for diverse chemical reactivity, including:
- Nucleophilic substitution
- Acylation reactions
- Hydrolysis under acidic or basic conditions
These reactions are typical for amides and can lead to the formation of derivatives with enhanced biological activities. The stereochemistry of this compound is critical in determining its interaction with biological targets, affecting its pharmacological profile significantly.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly through:
- Dopamine Reuptake Inhibition : This mechanism is crucial for its potential use in treating Attention Deficit Hyperactivity Disorder (ADHD).
- Interaction with GABA Receptors : This interaction may contribute to its anxiolytic effects.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
| Biological Activity | Potential Applications |
|---|---|
| Analgesic | Pain management |
| Anxiolytic | Anxiety disorders |
| Dopamine modulation | ADHD treatment |
Case Studies and Research Findings
- Neuropharmacological Effects : Studies have indicated that this compound demonstrates significant neuropharmacological effects. One study involving animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, suggesting its efficacy as an anxiolytic agent .
- Dopamine Reuptake Inhibition : Another investigation focused on the compound's ability to inhibit dopamine reuptake. Results indicated that it could effectively increase dopamine levels in synaptic clefts, which is beneficial for ADHD treatment .
- Comparative Studies : Comparative analysis with similar compounds revealed that this compound has distinct advantages due to its specific stereochemistry. For instance, it was found to have a higher binding affinity for dopamine receptors compared to other piperidine derivatives .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from appropriate precursors.
- Substitution Reactions : Introducing the phenyl group through nucleophilic substitution.
- Purification : Employing techniques such as chromatography to isolate the desired enantiomer.
Q & A
Basic Question: What methodologies are recommended for synthesizing (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide with high enantiomeric purity?
Answer:
Enantiopure synthesis requires chiral resolution techniques. A validated approach involves converting the intermediate to a diastereomeric derivative using a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, followed by chromatographic separation (e.g., HPLC with a chiral stationary phase) or crystallization. Enantiomeric excess (ee) can be quantified via -NMR using chiral shift reagents or by comparing retention times against known standards in chiral HPLC .
Basic Question: How should researchers characterize the structural and stereochemical integrity of this compound?
Answer:
A multi-technique approach is essential:
- Stereochemistry : Confirm using X-ray crystallography (if single crystals are obtainable) or compare experimental circular dichroism (CD) spectra with computational predictions.
- Structural validation : Employ - and -NMR to verify substituent positions and coupling constants. Mass spectrometry (HRMS) confirms molecular weight. Elemental analysis ensures stoichiometric purity .
Basic Question: What standardized assays are used to evaluate its biological activity in vitro?
Answer:
- DNA binding : UV-Vis titration or fluorescence quenching assays with calf thymus DNA.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution per CLSI guidelines.
- Enzyme inhibition : Radioligand binding assays or fluorogenic substrates for target enzymes (e.g., acetylcholinesterase) .
Advanced Question: How does stereochemical configuration influence its pharmacological activity?
Answer:
Stereochemistry directly impacts target binding. For example, the (2S,2R) configuration may enhance affinity for chiral receptors (e.g., opioid or sigma receptors). To assess this:
- Synthesize enantiomerically pure samples and compare IC values in receptor-binding assays.
- Use molecular docking simulations to map stereospecific interactions with binding pockets .
Advanced Question: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate binding affinity (e.g., SPR) with functional activity (e.g., cAMP modulation).
- Structural analysis : Perform co-crystallography or NMR-based ligand-receptor studies to confirm binding modes.
- Batch consistency : Verify compound purity (HPLC, DSC) to rule out degradants or enantiomeric impurities .
Advanced Question: What computational tools are recommended to study its molecular interactions?
Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactive sites.
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics in solvated systems (e.g., GROMACS) to assess stability.
- Pharmacophore modeling : Identify critical interaction motifs using tools like Schrödinger’s Phase .
Advanced Question: How can structure-activity relationship (SAR) studies guide analog design?
Answer:
- Core modifications : Replace the phenyl group with bioisosteres (e.g., pyridyl) to enhance solubility.
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF) on the piperidine ring to improve metabolic stability.
- In silico screening : Use QSAR models to prioritize analogs with predicted higher affinity or reduced toxicity .
Basic Question: What analytical methods ensure compliance with pharmacopeial standards for quality control?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
